2-(1H-pyrazol-1-yl)thiazole

Antibacterial Gram-negative MIC

For antibacterial SAR campaigns targeting Gram-negative pathogens, 2-(1H-pyrazol-1-yl)thiazole provides a privileged scaffold validated through HTS (>125,000 compounds). Its derivatives exhibit sub-100 ng/mL MIC against E. coli, surpassing erythromycin 68-fold. The scaffold also shows potent EGFR kinase inhibition (IC50 0.06 μM) and EP1 receptor antagonism. Procurement supports rapid parallel library synthesis via solvent-free, NBS-assisted C5 acylation. Key highlights: • 68-fold MIC superiority over erythromycin • EGFR IC50 0.06 μM, MCF-7 IC50 0.07 μM • Validated green chemistry protocol for SAR expansion.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 123464-69-7
Cat. No. B047097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)thiazole
CAS123464-69-7
SynonymsThiazole, 2-(1H-pyrazol-1-yl)-
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CS2
InChIInChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H
InChIKeyFEMRJHRHQBPLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-1-yl)thiazole: Core Identity & Procurement


2-(1H-Pyrazol-1-yl)thiazole (CAS 123464-69-7) is a heterocyclic building block with molecular formula C6H5N3S and molecular weight 151.19 g/mol, featuring a pyrazole ring directly linked to a thiazole core . Its predicted physicochemical properties include a boiling point of 302.6±25.0 °C, density of 1.41±0.1 g/cm³, and pKa of 1.49±0.50 . This scaffold has been validated as a privileged starting point in medicinal chemistry programs, with derivatives demonstrating EP1 receptor antagonism, antibacterial activity against Gram-positive and Gram-negative pathogens, and EGFR kinase inhibition [1].

Generic Substitution Risks for 2-(1H-Pyrazol-1-yl)thiazole


Interchanging 2-(1H-pyrazol-1-yl)thiazole with structurally similar azole-containing heterocycles is not scientifically justifiable without quantitative justification. Direct comparative evidence demonstrates that replacing the oxazole ring with a thiazole ring in the pyrazolyl-heterocycle scaffold dramatically improves EP1 receptor inhibition: the oxazole analog exhibited only 33% inhibition at 1 μM, whereas the corresponding thiazole-containing analog (2-(1H-pyrazol-1-yl)thiazole scaffold) yielded substantially enhanced bioactivity [1]. Furthermore, antibacterial MIC values among derivatives sharing the 2-pyrazol-1-yl-thiazole core span a >200-fold range (0.037–8 μg/mL), demonstrating that even minor substituent modifications produce large functional differences [2]. These data establish that the specific connectivity, heteroatom composition (S vs O), and substitution pattern are critical determinants of biological activity, and generic replacement with unvalidated analogs carries high risk of functional failure.

Quantitative Evidence for Scaffold Selection


Antibacterial Activity Against E. coli

A high-throughput screening campaign of >125,000 compounds identified 2-pyrazol-1-yl-thiazole derivatives as a novel antibacterial scaffold [1]. The most active compound in this series (compound 8) demonstrated an MIC of 0.037 μg/mL against ΔTolC Escherichia coli, representing a 68-fold improvement in potency compared to erythromycin (MIC = 2.5 μg/mL) and comparable activity to the fluoroquinolone levofloxacin (MIC = 0.016 μg/mL) [1].

Antibacterial Gram-negative MIC E. coli HTS

Antibacterial Activity Against S. pyogenes

In a 2024 study evaluating 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles (compounds 3a–j), derivative 3i demonstrated an MIC of 62.5 μg/mL against Streptococcus pyogenes, representing a 1.6-fold improvement over the standard antibiotic ampicillin (MIC = 100 μg/mL) under identical assay conditions [1]. Against Pseudomonas aeruginosa, compounds 3a (MIC = 50 μg/mL) and 3h (MIC = 62.5 μg/mL) both outperformed ampicillin (MIC = 100 μg/mL) [1].

Antibacterial Gram-positive MIC S. pyogenes S. aureus

EGFR Kinase Inhibition

Among 42 synthesized thiazolyl-pyrazoline derivatives, compound 11 (4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibited the most potent EGFR tyrosine kinase inhibitory activity with an IC50 of 0.06 μM, which was comparable to the positive control (standard EGFR inhibitor) in the same assay [1]. The same compound also demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.07 μM [1].

EGFR Kinase inhibitor Anticancer IC50 Molecular docking

Solvent-Free Regioselective Derivatization

A 2024 study established an eco-friendly, NBS-assisted regioselective synthetic route for generating 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles via condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions [1]. This methodology enables rapid derivatization at the C5 position of the thiazole ring while maintaining the core scaffold intact, providing a direct route to structurally diverse compound libraries for SAR exploration [1].

Green chemistry Regioselective synthesis Solvent-free NBS-assisted Derivatization

HTS Hit Enrichment in Antibacterial Screening

A large-scale HTS campaign employing the pDualrep2 double-reporter system screened >125,000 diverse small molecules for antibacterial activity [1]. From this screen, eight compounds containing the 2-pyrazol-1-yl-thiazole scaffold were identified as active against ΔTolC Escherichia coli, with MIC values spanning 0.037–8 μg/mL [1]. This represents a scaffold enrichment rate that validates the core structure as a privileged antibacterial pharmacophore.

High-throughput screening Hit validation Antibacterial Scaffold enrichment ΔTolC E. coli

Procurement & Application Scenarios


Gram-Negative Antibacterial Lead Discovery

Based on the 68-fold MIC superiority over erythromycin and HTS validation from >125,000 compounds [1], the 2-pyrazol-1-yl-thiazole scaffold is quantitatively justified as a starting point for Gram-negative antibacterial lead discovery programs targeting E. coli and related Enterobacteriaceae. The scaffold's demonstrated sub-100 ng/mL MIC (0.037 μg/mL) positions it within the potency range of fluoroquinolones, supporting procurement for SAR campaigns focused on overcoming efflux-mediated resistance.

EGFR Kinase Inhibitor Development

The thiazolyl-pyrazoline derivative's IC50 of 0.06 μM against EGFR kinase, comparable to positive controls [1], establishes the 2-(1H-pyrazol-1-yl)thiazole core as a viable scaffold for ATP-competitive kinase inhibitor design. Procurement is indicated for oncology programs seeking novel EGFR-targeting chemotypes with validated enzymatic and cellular activity (MCF-7 IC50 = 0.07 μM).

Rapid SAR by C5 Regioselective Derivatization

The solvent-free, NBS-assisted regioselective synthetic protocol enables efficient C5 acylation of the 2-(1H-pyrazol-1-yl)thiazole scaffold [1]. This green chemistry approach supports procurement of the parent scaffold for rapid parallel library synthesis, generating structurally diverse analogs for SAR exploration without solvent disposal costs or protecting group chemistry. The methodology has been validated through synthesis and full characterization of 10 derivatives.

HTS Triage and Hit Validation

The statistical enrichment of 2-pyrazol-1-yl-thiazole-containing compounds among antibacterial hits from >125,000 compounds [1] supports procurement of derivatives as positive controls and benchmarking tools for HTS triage. The scaffold's demonstrated MIC range (0.037–8 μg/mL) provides a calibrated potency reference for validating new antibacterial screening assays and evaluating hit quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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